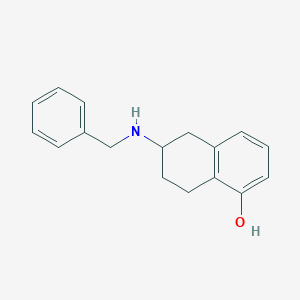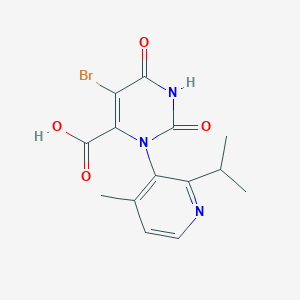![molecular formula C18H20Br2 B13698970 1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene](/img/structure/B13698970.png)
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms attached to a benzene ring, with additional substituents that include a dimethylbutan-2-yl group. The structure of this compound makes it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the alkyl group onto the benzene ring. Subsequent bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield a phenol derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
科学的研究の応用
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene involves its interaction with molecular targets through its bromine atoms and aromatic rings. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or drug development.
類似化合物との比較
Similar Compounds
1-bromo-4-(4-bromophenyl)benzene: Similar structure but lacks the dimethylbutan-2-yl group.
1-bromo-4-(4-bromophenyl)ethane: Contains an ethane linker instead of the butane linker.
1-bromo-4-(4-bromophenyl)methane: Contains a methane linker instead of the butane linker.
Uniqueness
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene is unique due to the presence of the dimethylbutan-2-yl group, which provides additional steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis and various applications.
特性
分子式 |
C18H20Br2 |
|---|---|
分子量 |
396.2 g/mol |
IUPAC名 |
1-bromo-4-[3-(4-bromophenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C18H20Br2/c1-17(2,13-5-9-15(19)10-6-13)18(3,4)14-7-11-16(20)12-8-14/h5-12H,1-4H3 |
InChIキー |
YCTHTEOBBNSUEF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(C)(C)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B13698887.png)

![tert-butyl 4-(methyl(1H-pyrrolo[3,2-b]pyridin-5-yl)amino)piperidine-1-carboxylate](/img/structure/B13698898.png)




![Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B13698942.png)
![N-[4-(tert-Butyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B13698944.png)


![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)
![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
